(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride is a dipeptide.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of L-Leucyl-L-proline hydrochloride . Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and how it is metabolized in the body.
Biochemical Analysis
Biochemical Properties
(S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the context of chiral derivatization. It interacts with enzymes such as non-steroidal anti-inflammatory drugs (NSAIDs) and other chiral carboxylic acids . The compound’s positively charged derivatization reagent enhances its sensitivity and separation efficiency in biochemical assays .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, impacting processes such as cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of precise dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall biochemical impact .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding these localization mechanisms is essential for elucidating the compound’s function .
Properties
IUPAC Name |
1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16;/h7-9H,3-6,12H2,1-2H3,(H,15,16);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEPUBCBTCSTKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585206 | |
Record name | Leucylproline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87178-63-0 | |
Record name | Leucylproline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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